19-Norpregn-4-en-20-yn-3-one

Description

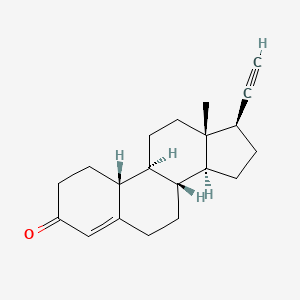

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O/c1-3-14-5-9-19-18-7-4-13-12-15(21)6-8-16(13)17(18)10-11-20(14,19)2/h1,12,14,16-19H,4-11H2,2H3/t14-,16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYQWMICRCBSID-KUIMHTBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C#C)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C#C)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309700 | |

| Record name | 19-Norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38673-42-6 | |

| Record name | 19-Norpregn-4-en-20-yn-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38673-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Historical and Modern Synthetic Routes to 19-Norpregn-4-en-20-yn-3-one

The first synthesis of this compound, also known as norethindrone (B1679910) or norethisterone, was a landmark achievement in steroid chemistry, accomplished in 1951 by a team at Syntex in Mexico City. asu.edunih.govwikipedia.org This pioneering work laid the foundation for the development of numerous synthetic steroids. chemicalbook.com

Historically, the synthesis often commenced from estradiol (B170435) 3-methyl ether. wikipedia.org A crucial step in these early routes was the Birch reduction of the aromatic A ring of an estrogenic precursor, which was instrumental in the development of this class of steroids. masterorganicchemistry.com This reaction effectively converts the aromatic ring into a 1,4-cyclohexadiene, setting the stage for the formation of the desired α,β-unsaturated ketone in Ring A. pharmaguideline.comwikipedia.org

Modern synthetic approaches have been refined to improve efficiency and yield. smolecule.com These contemporary routes often still rely on the core transformations established in the historical syntheses but may employ more advanced reagents and catalytic systems to enhance selectivity and reduce environmental impact. For instance, single-pot processes have been developed to streamline the synthesis from precursors like 19-norandrostene-3,17-dione. google.com

Key Reaction Steps and Intermediates

The synthesis of this compound is characterized by several key chemical transformations:

Birch Reduction: This reaction is fundamental to the synthesis, particularly in historical routes starting from aromatic precursors like estradiol 3-methyl ether. wikipedia.org It involves the use of an alkali metal (such as sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. pharmaguideline.comwikipedia.org This process reduces the aromatic A ring to a diene, a critical intermediate. masterorganicchemistry.com The resulting vinyl ether can then be hydrolyzed with aqueous acid to yield a ketone. masterorganicchemistry.com

Oppenauer Oxidation: This reaction is employed to oxidize a secondary alcohol to a ketone. thermofisher.comorganicreactions.orgmychemblog.com In the synthesis of this compound, it is used to convert the 17β-hydroxyl group of an intermediate into a 17-keto group. wikipedia.org The reaction typically utilizes an aluminum alkoxide catalyst, such as aluminum isopropoxide, in the presence of a ketone like acetone (B3395972) which acts as a hydride acceptor. mychemblog.comwikipedia.org The Oppenauer oxidation is valued for its mild conditions and selectivity for secondary alcohols. thermofisher.comwikipedia.org

Acetylide Addition: The final key step in constructing the characteristic side chain of this compound is the addition of an acetylide group to the 17-keto functionality. wikipedia.org This is typically achieved by reacting the 17-ketosteroid intermediate with a metal acetylide, such as lithium acetylide, to form the 17α-ethynyl-17β-hydroxy group. wikipedia.org

A representative synthetic sequence starting from estradiol 3-methyl ether is outlined below:

| Step | Reactant | Key Transformation | Intermediate |

| 1 | Estradiol 3-methyl ether | Birch Reduction | 1,5-diene intermediate |

| 2 | 1,5-diene intermediate | Oppenauer Oxidation | 17-keto intermediate |

| 3 | 17-keto intermediate | Acetylide Addition | This compound |

Stereochemical Considerations in Synthesis and Derivatization

The biological activity of steroids is highly dependent on their stereochemistry. Therefore, controlling the stereochemical outcome of each reaction step is paramount in the synthesis of this compound and its derivatives. The molecule possesses several chiral centers, and the desired biological activity is associated with a specific stereoisomer.

The addition of the ethynyl (B1212043) group at the C17 position is a critical stereoselective step. The reaction conditions are controlled to ensure the formation of the 17α-ethynyl-17β-hydroxy configuration, which is essential for its progestational activity. The stereochemistry of the ring junctions is also crucial and is largely established by the starting material and the reaction conditions of the subsequent steps. For instance, the reduction of the A ring via the Birch reduction and subsequent acid hydrolysis are stereocontrolled to yield the desired conformation.

Derivatization Strategies and Analogue Synthesis for Research Purposes

The core structure of this compound has been a template for the synthesis of a wide array of analogues for research purposes. nih.gov These derivatization strategies aim to explore structure-activity relationships, improve potency, modify pharmacokinetic properties, and investigate interactions with various steroid receptors. nih.gov

Common derivatization approaches include:

Modification of the 17α-substituent: The ethynyl group can be replaced with other small alkyl or functionalized groups to probe the steric and electronic requirements of the receptor binding pocket. nih.gov

Alterations to the steroid backbone: Modifications to the A, B, C, and D rings, such as the introduction of additional double bonds, hydroxyl groups, or alkyl groups, have been explored to create analogues with unique biological profiles. researchgate.netresearchgate.net For example, the introduction of a methyl group at the C7α position has been investigated. researchgate.net

Esterification of the 17β-hydroxyl group: The hydroxyl group can be esterified to create prodrugs with altered solubility and duration of action. Norethindrone acetate (B1210297) is a common example of such a derivative. sphinxsai.com

Synthesis of isotopically labeled analogues: Deuterated analogues of this compound and its metabolites are synthesized for use as internal standards in mass spectrometric analysis. nih.gov

Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is dictated by its functional groups, which include an α,β-unsaturated ketone in the A ring, a tertiary alcohol and an ethynyl group at C17.

Oxidative Transformations: The steroid nucleus, particularly the A and B rings, can undergo oxidative transformations. researchgate.netnih.gov For instance, oxidation can lead to the formation of hydroxylated or keto derivatives. researchgate.netnih.gov The double bond in the A ring is susceptible to epoxidation, which can be followed by enzymatic hydrolysis in biological systems to form a dihydrodiol. nih.gov

Ring A Modifications: The α,β-unsaturated ketone in Ring A is a versatile functional group for further chemical modifications. It can undergo reduction to the corresponding alcohol or be subjected to various addition reactions. The reduction of the double bond and the ketone can lead to a variety of saturated and unsaturated diols and ketones with different stereochemistries. nih.gov

Purification and Characterization Techniques in Synthetic Chemistry

The purification of synthetic steroids like this compound from reaction mixtures and the separation of stereoisomers are critical steps to ensure high purity. google.comrsc.org Given the complexity of steroid syntheses, which often yield a mixture of products and byproducts, robust purification and characterization techniques are essential.

Purification Techniques:

Crystallization: This is a common method for purifying solid steroids. The choice of solvent is crucial for obtaining high-purity crystals. google.com

Chromatography: Various chromatographic techniques are employed for the purification of steroids. rsc.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the preparative separation and purification of synthetic steroids, including the separation of epimers. google.com

Thin-Layer Chromatography (TLC): TLC is used for monitoring reaction progress and for preliminary separation. researchgate.net

Column Chromatography: Silica gel column chromatography is widely used for the purification of steroids on a laboratory scale.

Characterization Techniques: A combination of spectroscopic methods is used to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the detailed structure and stereochemistry of the molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups such as the carbonyl (C=O) of the ketone, the hydroxyl (-OH) group, and the carbon-carbon triple bond of the ethynyl group. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The α,β-unsaturated ketone in Ring A gives rise to a characteristic UV absorption, which can be used for quantification and to confirm the presence of this chromophore. researchgate.net

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purification and separation of isomers. google.com |

| Crystallization | Final purification of the solid product. google.com |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and stereochemical analysis. researchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups. researchgate.net |

| Mass Spectrometry (MS) | Determination of molecular weight and structural fragments. |

Metabolism and Biotransformation Pathways

Enzymatic Pathways and Key Metabolizing Enzymes

The biotransformation of 19-Norpregn-4-en-20-yn-3-one is mediated by a variety of enzymes. The primary enzymes involved are reductases and dehydrogenases responsible for A-ring reduction, while Cytochrome P450 enzymes play roles in hydroxylation and aromatization. drugbank.comwikipedia.org

Reductases : 5α-reductase and 5β-reductase are key enzymes that catalyze the initial reduction of the Δ4 double bond in the A-ring. drugbank.comwikipedia.org Studies in osteoblastic cells have demonstrated the activity of 5α-steroid reductase and enzymes from the aldo-keto reductase family. nih.govbioscientifica.com

Hydroxysteroid Dehydrogenases (HSDs) : Following the initial reduction, 3α-HSD and 3β-HSD are predominantly involved in the further reduction of the C3 keto group. drugbank.comwikipedia.org

Cytochrome P450 (CYP) Enzymes : This superfamily of enzymes is also involved in the metabolism of this compound. CYP3A4 is the predominant isoform responsible for hydroxylation, with minor contributions from CYP2C19, CYP1A2, and CYP2A6. drugbank.comwikipedia.orgnih.gov Additionally, the aromatase enzyme, a member of the CYP family, is responsible for converting a small fraction of the compound into ethinylestradiol. wikipedia.orgnih.gov

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme Class | Specific Enzyme(s) | Metabolic Role |

|---|---|---|

| Reductases | 5α-reductase, 5β-reductase, Aldo-keto reductases | A-ring double bond reduction |

| Dehydrogenases | 3α-hydroxysteroid dehydrogenase (3α-HSD), 3β-hydroxysteroid dehydrogenase (3β-HSD) | C3 keto group reduction |

| Cytochrome P450s | CYP3A4 (major), CYP2C19, CYP1A2, CYP2A6 (minor) | Hydroxylation |

| Cytochrome P450s | Aromatase | Aromatization to ethinylestradiol |

Identification and Characterization of Major Metabolites

The extensive metabolism of this compound results in a variety of metabolites, with A-ring reduced derivatives and their conjugates being the most prominent.

A-ring Reduced Derivatives : The primary metabolic pathway involves the reduction of the A-ring, leading to the formation of 5α-dihydronorethisterone and 5β-dihydronorethisterone. wikipedia.org These are further metabolized to four isomers of 3,5-tetrahydronorethisterone. wikipedia.org Specific tetrahydro-metabolites identified include 3α,5α-tetrahydronorethisterone and 3β,5α-tetrahydronorethisterone. nih.govbioscientifica.com The 5α-reduced metabolites appear to retain some biological activity, whereas the 5β-reduced metabolites are considered inactive. drugbank.com

Epoxides : Minor metabolites, such as the 4β,5β-epoxide of norethisterone, have been identified from incubations with liver microsomes. nih.govnih.gov

Conjugates : Following reduction and hydroxylation, the metabolites undergo extensive conjugation. drugbank.comnih.gov The major circulating metabolites in plasma are sulfate conjugates, specifically a disulfate of 3α,5α-tetrahydronorethisterone and a monosulfate of 3α,5β-tetrahydronorethisterone. drugbank.comnih.gov In contrast, the major metabolites found in urine are glucuronide conjugates, primarily of 3α,5β-tetrahydronorethisterone. drugbank.comnih.gov

Phase I Metabolism: Reductive and Hydroxylative Transformations

Phase I metabolism involves the introduction or exposure of functional groups, preparing the compound for Phase II conjugation. For this compound, this phase is dominated by reductive processes.

Reductive Transformations : The principal Phase I pathway is the reduction of the A-ring's Δ4-3-oxo group. wikipedia.orgnih.gov This multi-step process is catalyzed by 5α- and 5β-reductases followed by 3α- and 3β-hydroxysteroid dehydrogenases, resulting in various di- and tetrahydro- derivatives. drugbank.comwikipedia.org

Hydroxylative Transformations : Hydroxylation represents another, albeit less prominent, Phase I pathway. This reaction is primarily mediated by the enzyme CYP3A4. wikipedia.org Minor metabolites, such as 6-oxygenated derivatives, have also been reported. nih.gov

Phase II Metabolism: Conjugation Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. upol.cz

Glucuronidation : This is a major conjugation pathway for this compound metabolites, particularly for those destined for urinary excretion. drugbank.comnih.gov Glucuronides account for the majority of the urinary metabolites. nih.gov

Sulfation : Sulfation is the predominant conjugation reaction for metabolites circulating in the plasma. drugbank.comnih.gov The majority of metabolites found in the circulation are sulfates. nih.gov

Table 2: Summary of Metabolic Pathways for this compound

| Metabolic Phase | Pathway | Key Enzymes | Major Resulting Metabolites |

|---|---|---|---|

| Phase I | A-ring Reduction | 5α/5β-Reductases, 3α/3β-HSDs | 5α/5β-dihydronorethisterone, 3,5-tetrahydronorethisterone isomers |

| Phase I | Hydroxylation | CYP3A4 | Hydroxylated derivatives |

| Phase I | Aromatization | Aromatase (CYP19A1) | Ethinylestradiol |

| Phase II | Glucuronidation | UGTs | Glucuronide conjugates (major in urine) |

| Phase II | Sulfation | SULTs | Sulfate conjugates (major in plasma) |

Prodrug Conversion Mechanisms of Related Compounds

This compound acetate (B1210297), also known as norethindrone (B1679910) acetate, is a prodrug that is pharmacologically inactive until it is converted to the active parent compound. wikipedia.org

Following oral administration, norethindrone acetate is rapidly and completely deacetylated to this compound (norethindrone). drugs.compatsnap.com This conversion happens so efficiently that the subsequent disposition and metabolism of norethindrone acetate are indistinguishable from that of orally administered norethindrone itself. drugs.com

Formation of Estrogenic Metabolites

A clinically significant aspect of this compound metabolism is its partial conversion to estrogenic compounds.

Aromatization to Ethinylestradiol : A small percentage of this compound is converted to the highly potent synthetic estrogen, ethinylestradiol. wikipedia.orgdrugsporphyria.net This biotransformation is an aromatization reaction catalyzed by the aromatase enzyme and has been observed in human liver and placental tissues. nih.govnih.govoup.com The conversion ratio of norethindrone and its acetate prodrug to ethinylestradiol ranges from approximately 0.20% to 1.0%. researchgate.netnih.govnih.gov

Estrogenic A-ring Reduced Metabolites : In addition to aromatization, certain A-ring reduced metabolites have been shown to possess estrogenic activity. Specifically, the 3α,5α- and 3β,5α-tetrahydro derivatives can bind to and activate the estrogen receptor, representing an alternative mechanism by which the compound can exert estrogenic effects. nih.govbioscientifica.comnih.gov

Molecular and Cellular Mechanisms of Action

Progesterone (B1679170) Receptor Binding and Activation

The primary mechanism of action for 19-Norpregn-4-en-20-yn-3-one involves its function as an agonist for the nuclear progesterone receptor (PR). drugbank.com Upon entering a target cell, the compound binds to PRs located in the cytoplasm or nucleus. drugbank.compediatriconcall.com This binding event initiates a cascade of molecular changes, beginning with the activation of the receptor itself.

This compound is a potent progestin, a characteristic defined by its high binding affinity for the progesterone receptor. drugbank.compatsnap.com This strong interaction allows it to effectively compete with endogenous progesterone and elicit a robust biological response. Its specificity for the PR is a key aspect of its pharmacological profile. While it binds powerfully to the PR, studies have shown that it possesses a low affinity for other steroid receptors, such as the androgen receptor (AR) and glucocorticoid receptor (GR). nih.gov This relative selectivity contributes to its primary progestational effects. However, it is noteworthy that some research indicates the compound shows no detectable binding to membrane progesterone receptors (mPRα) at concentrations of 10⁻⁵ M, suggesting its action is mediated through the nuclear PR. nih.gov

Receptor Binding Profile of this compound

| Receptor | Binding Affinity | Reference |

|---|---|---|

| Progesterone Receptor (Nuclear) | High | drugbank.compatsnap.com |

| Androgen Receptor | Low | nih.gov |

| Glucocorticoid Receptor | Low | nih.gov |

| Progesterone Receptor (Membrane, mPRα) | Not detectable at 10⁻⁵ M | nih.gov |

The binding of a ligand to the progesterone receptor's ligand-binding domain (LBD) is not a simple lock-and-key interaction but a dynamic process that induces significant structural changes in the receptor protein. patsnap.comnih.gov The binding of this compound causes the PR to undergo a distinct conformational change. patsnap.comnih.gov

Crystallographic analyses have provided detailed insights into these structural alterations. The PR ligand-binding pocket demonstrates considerable flexibility to accommodate different ligands. For potent agonists like this compound, which have larger substituents at the 17α position than the natural ligand progesterone, the binding pocket adapts. drugbank.comnih.gov This adaptation occurs through localized shifts of the protein's main chain and the adoption of alternative side-chain conformations by amino acids within the pocket. drugbank.comnih.gov These adjustments result in a unique, ligand-specific volume for the binding pocket. Despite these significant alterations, critical molecular interactions necessary to establish an active receptor conformation (the AF2 conformation) are preserved. drugbank.comnih.gov

Ligand-Specific Volume of the Progesterone Receptor Binding Pocket

| Ligand | Binding Pocket Volume (ų) | Reference |

|---|---|---|

| Metribolone | 490 | drugbank.comnih.gov |

| This compound (Norethindrone) | 520 | drugbank.comnih.gov |

| Progesterone | 565 | drugbank.comnih.gov |

| Mometasone Furoate | 730 | drugbank.comnih.gov |

The high-affinity binding of this compound to the PR is stabilized by a series of specific molecular interactions within the LBD. A critical feature for the binding of synthetic progestins is the Δ⁴-3-keto group, which participates in a complex hydrogen bond network with specific amino acid residues of the receptor's binding domain. researchgate.net

Furthermore, the structure of this compound, specifically the absence of a methyl group at the C19 position (a defining feature of "19-nor" steroids), is crucial for its high potency. researchgate.net The C19-methyl group of progesterone projects into a small pocket within the LBD, creating some steric hindrance. researchgate.net The removal of this group, as in 19-norprogestins, alleviates this hindrance, allowing for a more favorable interaction and contributing to higher progestagenic activity. researchgate.net The pocket's flexibility also accommodates the 17α-ethynyl group characteristic of this compound. drugbank.comnih.gov

Once the ligand-receptor complex is formed and has adopted an active conformation, it can function as a ligand-activated transcription factor. drugbank.compatsnap.com The complex translocates to the cell nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. drugbank.compatsnap.com

This interaction with DNA allows the complex to modulate the transcription of these genes, either activating or repressing them. pediatriconcall.compatsnap.com This modulation leads to changes in the synthesis of messenger RNA (mRNA) and, consequently, the expression of specific proteins that carry out the physiological effects of the hormone. patsnap.com For example, in the context of the female reproductive system, this compound acts on the hypothalamus and pituitary gland to suppress the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which in turn prevents follicular development and ovulation. drugbank.compatsnap.com It also induces changes in the endometrium and alters cervical mucus, making it more viscous. pediatriconcall.compatsnap.comwebmd.com

Modulation of Intracellular Signaling Pathways (e.g., IGF-1 Pathway)

The direct modulation of the insulin-like growth factor-1 (IGF-1) signaling pathway by this compound is not well established in the scientific literature. However, its use in combination therapies has been studied. A meta-analysis of randomized controlled trials assessing the effects of a combination treatment of 17β-estradiol and norethisterone acetate (B1210297) in postmenopausal women found a non-significant decrease in IGF-1 levels. nih.gov This suggests that, at least within this therapeutic context, norethindrone (B1679910) acetate does not exert a strong, direct modulatory effect on circulating IGF-1 concentrations. nih.gov The interplay between sex steroids and the IGF-1 pathway is complex, often involving interactions within the hypothalamic-pituitary-ovarian axis and effects on binding proteins like SHBG, but a primary, direct action of norethindrone on the IGF-1 pathway itself has not been clearly elucidated. nih.govnih.gov

Effects on Enzymatic Activities (e.g., Cytosolic Sulfotransferases)

Based on a review of available scientific literature, there is no specific data detailing the effects of this compound on the enzymatic activity of cytosolic sulfotransferases (SULTs). While SULTs are known to play a role in the metabolism of steroid hormones, research has primarily focused on how these enzymes metabolize steroids, rather than how synthetic steroids like norethindrone might, in turn, inhibit or induce SULT activity. xenotech.com The metabolism of norethindrone itself is known to be catalyzed primarily by cytochrome P450 enzymes, particularly CYP3A4. nih.gov

In vitro and Preclinical Models for Mechanistic Elucidation

A variety of in vitro and preclinical models have been instrumental in elucidating the molecular and cellular mechanisms of this compound.

In vitro Models:

Cell Lines: Human breast cancer cell lines, such as MCF-7, have been used to measure the relative binding affinities for progesterone and androgen receptors. mdpi.com COS cells have been utilized in studies investigating interactions with the mineralocorticoid and glucocorticoid receptors. xenotech.com

Primary Cells: Studies have employed primary cells to understand physiological effects. For instance, human mononuclear leukocytes were used to demonstrate the compound's low affinity for the glucocorticoid receptor. researchgate.net Isolated rat hepatocytes have been used to show that norethindrone acetate can inhibit the synthesis and release of triglycerides. drugs.com Furthermore, the antiproliferative and apoptotic effects of norethindrone have been demonstrated in cultured endometrial stromal cells. nih.gov

Cytosol Preparations: Cytosol from human uterine tissue has been used in competitive binding assays to analyze the affinity for progestin binding sites. wcd2019milan-dl.org

Preclinical Animal Models:

Rats: The rat model has been used extensively to study the systemic effects of norethindrone. Ovariectomized rats have been used to demonstrate its ability to maintain pregnancy, while other studies in rats have established its antiestrogenic activity and effects on plasma lipid levels. drugs.comnih.gov

Rabbits: The classic McPhail test, which measures progestational activity by observing endometrial stimulation in prepubertal rabbits, is a standard bioassay used to characterize the potency of norethindrone. nih.gov

Swine: Miniature swine have served as a model for studying metabolic effects, particularly the inhibition of splanchnic triglyceride secretion in response to norethindrone acetate administration.

Structure Activity Relationship Sar Studies

Influence of Steroidal Ring Modifications on Biological Activity

Modifications to the four-ring steroidal nucleus of norethisterone can significantly alter its biological activity. The A-ring, in particular, is a critical site for metabolic changes that modulate the compound's effects.

Reduction of the A-ring of norethisterone leads to metabolites with distinct activity profiles. For instance, the 5α-reduction of norethisterone produces 5α-dihydronorethisterone (5α-NET), which exhibits a stronger affinity for the androgen receptor (AR) and a lower affinity for the progesterone (B1679170) receptor (PR) compared to the parent compound. biorxiv.org Further metabolism to 3β,5α-tetrahydronorethisterone (3β,5α-NET) results in a metabolite with notable estrogenic activity, capable of interacting with the estrogen receptor (ER). researchgate.netmdpi.com These transformations highlight how A-ring modifications can shift the hormonal activity of the base molecule, contributing to its complex pharmacological effects. mdpi.com

Substitutions on other rings also impact activity. The introduction of a 7α-methyl group to norethisterone metabolites has been shown to increase androgenic and estrogenic activities while reducing progestogenic activity. biorxiv.org Modifications involving the addition of an 11-methylene group on the C-ring can also influence receptor binding and potency, as discussed in subsequent sections. nih.gov

Role of Specific Functional Groups (e.g., 3-ketone, 17β-hydroxyl, 17α-ethynyl)

The specific functional groups attached to the norethisterone steroid skeleton are fundamental to its progestogenic activity and receptor interaction.

3-ketone group: The 3-keto group on the A-ring is crucial for high-affinity binding to the progesterone receptor. Its reduction, often catalyzed by aldo-keto reductase (AKR) enzymes, leads to 3α- and 3β-hydroxy metabolites. najah.edu This metabolic conversion can alter the biological activity profile, as seen with the A-ring reduced metabolites. researchgate.net Interestingly, norethisterone, with its Δ4-double bond, is not a substrate for these AKR enzymes, unlike its isomer norethynodrel, which has a Δ5(10)-double bond and is readily metabolized at the 3-keto position. najah.edu

17β-hydroxyl and 17α-ethynyl groups: The combination of a 17β-hydroxyl group and a 17α-ethynyl group on the D-ring is a defining feature of norethisterone and is essential for its potent, orally active progestogenic effects. nih.gov The bulky 17α-ethynyl group protects the 17β-hydroxyl from oxidation, a metabolic process that would otherwise inactivate the molecule. This structural feature significantly enhances the compound's metabolic stability and oral bioavailability compared to steroids lacking this group. Studies suggest that the 17-hydroxyl group may also play a role in defining the estrogenic action of some 19-norprogestins. nih.gov

Impact of Substituents on Receptor Binding Affinity and Transcriptional Potency

The addition of various substituents to the norethisterone backbone has been a key strategy in developing newer progestins with altered receptor binding profiles and improved selectivity. A study systematically evaluated the impact of adding an 18-methyl group (transforming norethisterone into levonorgestrel), an 11-methylene group, and a Δ(15) double bond. nih.gov

The introduction of an 18-methyl group significantly potentiated both progesterone receptor (PR) and androgen receptor (AR) binding and transactivation. nih.gov The 11-methylene group also increased PR binding but markedly reduced androgenic activity, especially when combined with other substituents. nih.gov The Δ(15) bond had a minor effect on its own but decreased the androgen binding induced by the 18-methyl group. nih.gov These findings demonstrate a synergistic effect when substituents are combined, allowing for the fine-tuning of hormonal activity. For instance, compounds with an 18-methyl group combined with either a Δ(15) bond (Gestodene) or an 11-methylene group (Etonogestrel) showed significantly increased progestogenic potency. nih.gov

| Compound | Modification from Norethisterone (NET) | Relative Binding Affinity for PR (%) | Relative Binding Affinity for AR (%) |

|---|---|---|---|

| Norethisterone (NET) | - | 150 | 30 |

| 18-methyl-NET (Levonorgestrel) | + 18-methyl | 320 | 150 |

| 11-methylene-NET | + 11-methylene | 420 | 60 |

| Δ(15)-NET | + Δ(15) bond | 290 | 30 |

| 11-methylene-Δ(15)-NET | + 11-methylene, + Δ(15) bond | 700 | 10 |

| Δ(15)-18-methyl-NET (Gestodene) | + 18-methyl, + Δ(15) bond | 1000 | 100 |

| 11-methylene-18-methyl-NET (Etonogestrel) | + 18-methyl, + 11-methylene | 1100 | 50 |

*Relative binding affinity compared to progesterone for PR and dihydrotestosterone (B1667394) for AR. Data adapted from Kloosterboer et al. (2000). nih.gov

Comparative Analysis with Related 19-Norprogestogens and Steroids

Norethisterone is classified as a 19-nortestosterone derivative. mdpi.com Its SAR is best understood by comparing it to other progestins derived from different steroidal backbones, such as progesterone and 19-norprogesterone, as well as to other 19-nortestosterone derivatives.

Versus other 19-Nortestosterone Derivatives: Within its own class, norethisterone is considered a foundational compound. Compared to levonorgestrel (B1675169) (which is essentially 18-methyl-norethisterone), norethisterone has a lower binding affinity for both the progesterone and androgen receptors. nih.gov The addition of the 18-methyl group to create levonorgestrel increases binding to both receptors. nih.gov Newer derivatives like gestodene (B1671452) and desogestrel (B1670305) (whose active metabolite is etonogestrel) were developed to further increase progestogenic potency and selectivity, thereby reducing androgenic effects relative to their progestational activity. nih.govvensel.org The selectivity index, which is the ratio of PR to AR binding, is significantly higher for compounds like etonogestrel (B1671717) and gestodene compared to levonorgestrel and norethisterone. nih.gov

Computational and Cheminformatics Approaches to SAR

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are valuable tools for elucidating the SAR of steroids like norethisterone. mdpi.com These approaches build mathematical or computational models to correlate a compound's chemical structure with its biological activity. nih.gov

Molecular Docking: Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor's active site. The crystal structure of the human progesterone receptor's ligand-binding domain in a complex with norethisterone has been resolved (PDB ID: 1SQN), providing a detailed view of the key interactions. researchgate.net These studies show that most interactions between norethisterone and the PR are hydrophobic, but specific polar interactions involving the D-ring may be crucial for molecular recognition and high-affinity binding. researchgate.net Docking studies have calculated a Potential of Mean Force (PMF) score for norethisterone's binding to the PR of -65.564, which can be compared to scores for other ligands like progesterone (-80.329) and medroxyprogesterone (B1676146) acetate (B1210297) (-94.52) to relatively quantify binding affinity. nih.gov

QSAR: QSAR studies for steroid hormones typically analyze parameters such as electronic properties (partial charges), topochemical features, and 3D steric and electrostatic fields. guidetopharmacology.org For progestins, 3D-QSAR models like Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. researchgate.net These models align a series of related compounds (including norethisterone derivatives) and generate a 3D map that indicates where steric bulk, electrostatic charge (positive or negative), and hydrophobic or hydrogen-bonding features are likely to increase or decrease binding affinity. nih.govresearchgate.net While a specific, comprehensive QSAR model solely for norethisterone is not extensively published, its inclusion in broader models for progestins helps to understand the structural requirements for potent PR agonism and has guided the design of newer, more selective molecules. researchgate.net

Advanced Analytical Research Methodologies

Chromatographic Techniques for Research Applications (e.g., HPLC, GC)

Chromatographic methods are the cornerstone for separating and quantifying 19-Norpregn-4-en-20-yn-3-one from various research samples, including biological fluids and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is frequently employed for the analysis of this compound. sphinxsai.com These methods typically utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, sometimes with modifiers like acetic acid to improve peak shape and resolution. semanticscholar.orgjapsonline.com Detection is often performed using a UV-Vis detector, as the α,β-unsaturated ketone chromophore in the molecule's A-ring exhibits strong absorbance at specific wavelengths, typically around 240-256 nm. sphinxsai.comjapsonline.comscribd.com Gradient elution methods have been developed to separate this compound from its process impurities and degradation products effectively. longdom.org

| Parameter | HPLC Condition 1 | HPLC Condition 2 |

| Stationary Phase | Thermo Scientific C18 (250 mm × 4.6 mm, 5 µm) semanticscholar.orgjapsonline.comijpsonline.com | Supelco Ascentis Express C-18 (150mm x 4.6mm, 2.7μ) sphinxsai.com |

| Mobile Phase | Deionized water: Acetonitrile (50:50, v/v) with 5 ml/l acetic acid semanticscholar.orgresearchgate.net | Gradient of Water (A) and Acetonitrile (B) longdom.org |

| Flow Rate | 1.3 ml/minute semanticscholar.orgjapsonline.comijpsonline.com | 0.9 mL/minute sphinxsai.com |

| Detection | UV at 245 nm semanticscholar.orgjapsonline.comijpsonline.com | UV at 256 nm sphinxsai.com |

| Column Temperature | Room Temperature ijpsonline.com | 40°C sphinxsai.com |

Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of this compound and its metabolites. doi.org Due to the steroid's low volatility, derivatization is a critical step. Common derivatization techniques include converting the molecule into its O-methyloxime-trimethylsilyl (MO-TMS) ether derivative or pentafluoropropionyl derivative to increase thermal stability and improve chromatographic behavior. nih.govdrugbank.com This approach allows for highly sensitive and specific quantification, even in complex biological matrices like plasma and milk. nih.govdrugbank.com

| Parameter | GC Condition |

| Technique | Capillary Gas Chromatography-Mass Spectrometry (GC-MS) ijpsonline.comnih.gov |

| Derivatization | Conversion to pentafluoropropionyl derivatives nih.gov or bis-trimethylsilyl derivatives ijpsonline.com |

| Detection | Mass Selective Detector (MSD) ijpsonline.comnih.gov |

| Application | Quantification in human plasma; Metabolite identification doi.orgnih.gov |

For research applications, it is crucial that analytical methods are rigorously validated to ensure data reliability. Method validation for this compound is performed according to guidelines from the International Conference on Harmonization (ICH). semanticscholar.orgresearchgate.netijpsjournal.com

Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. longdom.org

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For HPLC-UV methods, linearity is often established over a range such as 0.05 to 2 µg/ml. ijpsonline.com

Accuracy: The closeness of the test results to the true value, often assessed by recovery studies in spiked matrices. Recoveries for this compound are typically expected to be within 95-105%. sphinxsai.com

Precision: The degree of scatter between a series of measurements, evaluated at levels of repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should typically be less than 2%. sphinxsai.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. For a GC-MS method analyzing norethindrone (B1679910) in wastewater, an LOD of 0.0003 ng/mL and an LOQ of 0.001 ng/mL have been reported after derivatization. mdpi.com An RP-HPLC method reported an LOD of 0.0625 µg/mL and an LOQ of 0.125 µg/mL. researchgate.net

| Validation Parameter | Typical Finding for this compound Analysis |

| Linearity (r²) | > 0.999 researchgate.net |

| Accuracy (% Recovery) | 94.9 – 105.9% sphinxsai.com |

| Precision (% RSD) | < 2.0% sphinxsai.com |

| LOD | 0.0625 µg/mL (HPLC) researchgate.net |

| LOQ | 0.125 µg/mL (HPLC) researchgate.net |

Spectroscopic Methods for Characterization and Quantification (e.g., UV-Vis, IR, NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound.

UV-Vis Spectroscopy: This technique is primarily used for quantification. The molecule's conjugated system (a double bond conjugated with a carbonyl group) in the A-ring results in a characteristic UV absorption maximum around 240 nm in methanol, which forms the basis for its determination in tablets and other formulations. scribd.com

Infrared (IR) Spectroscopy: IR spectroscopy is used for structural confirmation by identifying the compound's functional groups. Key absorption bands for this compound include those corresponding to the O-H stretch of the hydroxyl group, the C≡C stretch of the ethynyl (B1212043) group, the C=O stretch of the ketone, and the C=C stretch of the alkene in the A-ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule. Complete assignment of both the ¹H and ¹³C NMR spectra has been achieved using advanced two-dimensional techniques, allowing for unambiguous structural confirmation. rsc.org

Mass Spectrometry (MS): MS is used for determining the molecular weight and for structural elucidation through fragmentation patterns. In quantitative methods like LC-MS/MS, it provides high sensitivity and selectivity. The compound can be analyzed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are tracked. For this compound, a key transition monitored is m/z 299 → 109. dss.go.th Derivatization with agents like hydroxylamine (B1172632) can enhance sensitivity for LC-MS/MS analysis, achieving an LLOQ of 50 pg/mL in human plasma. qps.com

| Technique | Application | Key Findings / Parameters |

| UV-Vis | Quantification | λmax ≈ 240 nm scribd.com |

| IR | Functional Group Identification | Characteristic peaks for -OH, C≡C, C=O, C=C groups wdh.ac.id |

| ¹³C NMR | Structural Elucidation | Complete spectral assignment has been published rsc.orghmdb.ca |

| Mass Spectrometry | Quantification & ID | Molecular Ion [M+H]⁺ at m/z 299; MRM Transition: 299 → 109 dss.go.th |

Radioligand Binding Assays for Receptor Interaction Studies

Radioligand binding assays are critical in vitro tools used to determine the binding affinity of this compound for various nuclear receptors. These assays measure the ability of the compound to displace a specific, high-affinity radiolabeled ligand from its receptor. The results are typically expressed as the inhibitor concentration that displaces 50% of the radioligand (IC₅₀) or as the equilibrium dissociation constant (Ki). Such studies have demonstrated that this compound binds with high affinity to the progesterone (B1679170) receptor (PR). medcraveebooks.com It also interacts with other steroid receptors, including the androgen receptor (AR), for which it shows a binding affinity similar to 5α-dihydrotestosterone (DHT). medcraveebooks.com These assays are fundamental to understanding the compound's primary mechanism of action and its potential for off-target effects. medcraveebooks.com

In vitro Bioassays for Molecular Activity Assessment (e.g., Reporter Gene Assays)

Beyond receptor binding, in vitro bioassays are used to assess the functional consequences of this interaction. Reporter gene assays are a common method to quantify the molecular activity of this compound. In these assays, cells (e.g., human endometrial stromal fibroblasts) are engineered to contain a reporter gene (such as luciferase) under the control of a hormone-responsive element (HRE). mdpi.com

When this compound binds to and activates its target receptor (e.g., PR or AR), the receptor-ligand complex binds to the HRE and drives the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) is proportional to the compound's agonist or antagonist activity. These assays have confirmed that this compound possesses potent progestational activity, with a transactivation activity approximately twofold greater than progesterone itself. researchgate.net Such assays are also used to characterize its androgenic activity. researchgate.net Other in vitro bioassays can assess broader cellular effects, such as impacts on cell proliferation, apoptosis, and cell cycle progression in various cell lines. nih.govnih.gov

Isotope Labeling in Metabolic and Mechanistic Research

Isotope labeling is a powerful technique for studying the metabolic fate and mechanism of action of this compound. In these studies, hydrogen atoms in the molecule are replaced with deuterium (B1214612) (²H or D), or carbon atoms are replaced with ¹³C or ¹⁴C.

Metabolic Fate (ADME Studies): Administering radio-labeled (e.g., ³H or ¹⁴C) this compound allows researchers to trace the compound and its metabolites through the body, quantifying its absorption, distribution, metabolism, and excretion (ADME). nih.gov Studies using ³H-labeled norethindrone have been instrumental in identifying its metabolites in various tissues, such as the uterus and in osteoblastic cells. bioscientifica.comnih.gov

Quantitative Analysis: Stable isotope-labeled versions of the compound (e.g., Norethindrone-¹³C₂ or Norethindrone-d7) are widely used as internal standards in quantitative mass spectrometry-based assays. ijpsonline.commedchemexpress.com This improves the accuracy and precision of the measurement by correcting for variations during sample preparation and analysis.

Mechanistic Studies: The use of deuterated compounds can help elucidate metabolic pathways. Replacing a hydrogen atom with deuterium at a site of metabolism can slow down the rate of that metabolic reaction (the kinetic isotope effect). juniperpublishers.comnih.gov This can lead to "metabolic shunting," where the compound is metabolized through alternative pathways, helping to identify the primary sites of metabolism and the enzymes involved. juniperpublishers.comnih.gov

Computational and Biophysical Studies

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide powerful insights into the dynamic nature of the interaction between 19-Norpregn-4-en-20-yn-3-one and its receptors. These simulations model the movement of atoms over time, revealing the flexibility of both the ligand and the protein, and the stability of their complex. researchgate.net

Studies on the progesterone (B1679170) receptor (PR) ligand-binding domain (LBD) show that the binding of a ligand induces significant conformational changes. plos.org MD simulations have been employed to explore the structural dynamics of the PR LBD in both its ligand-bound (holo) and unbound (apo) forms. nih.govnih.gov Research has revealed that key structural elements, particularly helix 11, helix 12, and the loop connecting them, are highly flexible. plos.orgnih.gov The stability of these regions is critical for receptor function, determining whether the receptor adopts an agonistic or antagonistic conformation.

Molecular Docking and Ligand Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the specific interactions that govern the binding of this compound to its target receptors. Docking studies have been performed for this compound with both the progesterone receptor (PR) and the androgen receptor (AR). researchgate.netresearchgate.net

In docking simulations with the PR, this compound is positioned within the ligand-binding pocket, and its interactions with key amino acid residues are analyzed. These studies often start with the known crystal structure of the receptor-ligand complex (e.g., PDB ID: 1SQN) to validate the docking protocol. researchgate.net The primary interactions are typically hydrophobic, with the steroid scaffold fitting into a pocket lined with nonpolar residues. researchgate.net Additionally, specific hydrogen bonds, such as the one formed between the C3-keto group of the steroid and residues in the binding pocket, are critical for anchoring the ligand and ensuring high-affinity binding.

Molecular docking has also revealed that this compound can bind to the androgen receptor. Studies have shown that it shares a similar docking pocket and posture with known AR antagonists, suggesting a competitive binding mechanism. researchgate.net For example, the formation of a hydrogen bond with the residue Thr334 of the AR has been identified as a key interaction. researchgate.net Such studies are crucial for explaining the compound's androgenic properties.

| Receptor Target | Key Interacting Residues (Predicted) | Predicted Interaction Type | Reference |

| Progesterone Receptor (PR) | Leu763, Phe778 | Hydrophobic | researchgate.net |

| Androgen Receptor (AR) | Thr334 | Hydrogen Bond | researchgate.net |

X-ray Crystallography and Structural Biology of Receptor Complexes

X-ray crystallography has provided definitive, high-resolution structural information on the binding of this compound to the progesterone receptor. The crystal structure of the PR ligand-binding domain (LBD) in complex with this compound (PDB ID: 1SQN) has been solved to a resolution of 1.45 Å. rcsb.org

This structure reveals precisely how the ligand is accommodated within the binding pocket. The binding of this compound induces specific conformational changes in the receptor. nih.gov The ethynyl (B1212043) group at the C17α position and the lack of a C19 methyl group, which distinguish it from progesterone, are accommodated by local shifts in the protein's main chain and by the adoption of alternative side-chain conformations for amino acids near the ligand. nih.govacs.org

Crystallographic analysis has allowed for a detailed comparison of the PR binding pocket when bound to different ligands. These studies show that the volume of the binding pocket is flexible and adapts to the specific ligand. For instance, the pocket volume is approximately 520 ų when complexed with this compound. nih.govrcsb.org Despite these ligand-specific alterations in the binding pocket, the critical interactions necessary to establish an active receptor conformation are maintained. nih.govacs.org The structural data from crystallography serves as a foundational reference for all molecular modeling, docking, and simulation studies.

| Parameter | Value | Reference |

| PDB ID | 1SQN | rcsb.org |

| Resolution | 1.45 Å | rcsb.org |

| Receptor | Progesterone Receptor LBD | rcsb.org |

| Ligand | This compound | rcsb.org |

| Binding Pocket Volume | 520 ų | nih.govrcsb.org |

| R-Value Work | 0.186 | rcsb.org |

| R-Value Free | 0.216 | rcsb.org |

Quantum Mechanical and Chemoinformatic Modeling

Quantum mechanical (QM) methods are used to study the electronic structure and properties of molecules like this compound. These first-principles calculations provide a detailed understanding of the molecule's electron distribution, electrostatic potential, and reactivity, which are fundamental to its interaction with biological receptors. ibm.com QM calculations can be used to accurately parameterize molecular mechanics force fields, ensuring that MD simulations are based on a physically accurate representation of the ligand. ibm.com

Chemoinformatic modeling applies computational methods to analyze large datasets of chemical compounds and their biological activities. This approach is used to identify structural features associated with specific activities, such as progesterone synthesis, and to predict the properties of new compounds. researchgate.net For progestins, chemoinformatic analyses can help build structure-activity relationship (SAR) models. By comparing the structures and activities of a range of progestins, these models can identify key molecular descriptors (e.g., molecular weight, logP, specific functional groups) that correlate with binding affinity and receptor activation. These models are valuable tools in virtual screening campaigns to identify novel ligands with desired biological profiles.

Energetic Landscape Analysis of Conformational Dynamics

The function of a receptor is intrinsically linked to its conformational dynamics, which can be described by an energetic landscape. This landscape maps the different conformational states of the receptor and the energy barriers between them. Advanced computational techniques, such as metadynamics and umbrella sampling, are used to explore this landscape and understand how ligand binding alters it. nih.govresearchgate.net

These simulation methods have been applied to the progesterone receptor LBD to map its conformational transitions, for example, between active and inactive states. plos.orgnih.gov Studies have identified multiple stable and intermediate conformational states for the apo-receptor, revealing its inherent flexibility. researchgate.net The binding of an agonist like this compound is thought to stabilize one of the active conformations, effectively shifting the equilibrium of the conformational ensemble and lowering the energy of the active state.

By calculating the free energy surface, researchers can identify the most probable conformational states and the pathways of transition between them. For the PR LBD, these studies have elucidated the dynamics of the crucial helix-loop-helix region (helices 11 and 12), which undergoes significant rearrangement upon ligand binding to modulate co-regulator interactions. nih.gov This type of analysis provides a deep understanding of the allosteric mechanisms by which ligand binding at one site controls the receptor's functional activity at another.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 19-Norpregn-4-en-20-yn-3-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis optimization requires systematic variation of catalysts, solvents, and temperatures. For instance, using palladium-catalyzed cross-coupling reactions under inert atmospheres may improve stereochemical control. Characterization via NMR (¹H/¹³C) and HPLC purity analysis is critical for validating intermediates . Kinetic studies (e.g., time-resolved FTIR) can identify rate-limiting steps .

Q. How can researchers confirm the structural identity of this compound derivatives using spectroscopic and chromatographic techniques?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula validation with 2D NMR (COSY, HSQC) to resolve stereochemistry. X-ray crystallography is recommended for unambiguous confirmation of crystalline derivatives. Compare retention times in HPLC with reference standards to assess purity .

Q. What in vitro assays are most suitable for evaluating the progesterone receptor binding affinity of this compound analogs?

- Methodological Answer : Radioligand displacement assays using tritiated progesterone in cell lines expressing human progesterone receptors (e.g., T47D cells). Dose-response curves (IC₅₀ calculations) and Scatchard analysis can quantify binding kinetics. Include positive controls (e.g., norethindrone) and validate results with SPR (surface plasmon resonance) .

Advanced Research Questions

Q. How can contradictory findings in the pharmacological activity of this compound across studies be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., assay type, cell line variability). Replicate key experiments under standardized conditions, adhering to NIH preclinical reporting guidelines (e.g., detailed protocols in supplemental materials) . Use multivariate regression to isolate factors influencing potency discrepancies.

Q. What computational strategies are effective for predicting the metabolic stability of this compound in hepatic models?

- Methodological Answer : Employ density functional theory (DFT) to map electron densities at reactive sites (e.g., 20-yn-3-one group). Combine molecular dynamics simulations with cytochrome P450 docking studies (using AutoDock Vina) to predict oxidation pathways. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + LC-MS metabolite profiling) .

Q. How does the stereochemistry of 6α/6β-hydroxy derivatives of this compound influence their pharmacokinetic profiles?

- Methodological Answer : Synthesize stereoisomers via chiral catalysts or enzymatic resolution. Compare logP (octanol-water partition) and plasma protein binding (ultrafiltration assays) to assess lipophilicity differences. In vivo PK studies in rodent models with LC-MS/MS quantification can clarify half-life and bioavailability variations .

Q. What experimental designs are optimal for investigating the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines) with forced degradation at extreme pH (1–13), heat (40–60°C), and UV exposure. Monitor degradation products via UPLC-PDA and identify major impurities using HRMS/MSⁿ. Apply Arrhenius equation modeling to predict shelf-life under standard storage conditions .

Q. How can transcriptomic profiling elucidate the off-target effects of this compound in non-reproductive tissues?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.